molecular formula C20H19ClN4O3 B15041363 5(2,5-DI-Meo-PH)-2H-pyrazole-3-carboxylic acid (1-(4-CL-PH)-ethylidene)hydrazide

5(2,5-DI-Meo-PH)-2H-pyrazole-3-carboxylic acid (1-(4-CL-PH)-ethylidene)hydrazide

Cat. No.: B15041363
M. Wt: 398.8 g/mol
InChI Key: OQNBMJRRXVMEJC-WSDLNYQXSA-N
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Description

5(2,5-DI-Meo-PH)-2H-pyrazole-3-carboxylic acid (1-(4-CL-PH)-ethylidene)hydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methoxy and chloro groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(2,5-DI-Meo-PH)-2H-pyrazole-3-carboxylic acid (1-(4-CL-PH)-ethylidene)hydrazide typically involves multiple steps. One common method includes the condensation of 2,5-dimethoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 4-chlorobenzaldehyde under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

5(2,5-DI-Meo-PH)-2H-pyrazole-3-carboxylic acid (1-(4-CL-PH)-ethylidene)hydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the hydrazide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5(2,5-DI-Meo-PH)-2H-pyrazole-3-carboxylic acid (1-(4-CL-PH)-ethylidene)hydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5(2,5-DI-Meo-PH)-2H-pyrazole-3-carboxylic acid (1-(4-CL-PH)-ethylidene)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The methoxy and chloro groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5(2,5-DI-Meo-PH)-2H-pyrazole-3-carboxylic acid (1-(4-CL-PH)-ethylidene)hydrazide stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both methoxy and chloro groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H19ClN4O3

Molecular Weight

398.8 g/mol

IUPAC Name

N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H19ClN4O3/c1-12(13-4-6-14(21)7-5-13)22-25-20(26)18-11-17(23-24-18)16-10-15(27-2)8-9-19(16)28-3/h4-11H,1-3H3,(H,23,24)(H,25,26)/b22-12+

InChI Key

OQNBMJRRXVMEJC-WSDLNYQXSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=C(C=CC(=C2)OC)OC)/C3=CC=C(C=C3)Cl

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=C(C=CC(=C2)OC)OC)C3=CC=C(C=C3)Cl

Origin of Product

United States

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